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molecular formula C16H14N4O2 B8583930 1-((6-methylpyridin-2-yl)methyl)-4-nitro-3-vinyl-1H-indazole

1-((6-methylpyridin-2-yl)methyl)-4-nitro-3-vinyl-1H-indazole

Cat. No. B8583930
M. Wt: 294.31 g/mol
InChI Key: XYIJHQMXWRXTGE-UHFFFAOYSA-N
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Patent
US08841455B2

Procedure details

A mixture of 1-((6-methylpyridin-2-yl)methyl)-4-nitro-3-vinyl-1H-indazole (161 mg, 0.547 mmol) and 20% palladium hydroxide on carbon (38.4 mg, 0.0547 mmol) was stirred in methanol (3 mL) under an atmosphere of hydrogen for 3 hours. The mixture was diluted with methanol and filtered through glass fiber filter paper. The filtrate was concentrated under reduced pressure to give 3-ethyl-1-((6-methylpyridin-2-yl)methyl)-1H-indazol-4-amine (142 mg).
Quantity
161 mg
Type
reactant
Reaction Step One
Quantity
38.4 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([CH2:8][N:9]2[C:17]3[C:12](=[C:13]([N+:18]([O-])=O)[CH:14]=[CH:15][CH:16]=3)[C:11]([CH:21]=[CH2:22])=[N:10]2)[CH:5]=[CH:4][CH:3]=1>CO.[OH-].[OH-].[Pd+2]>[CH2:21]([C:11]1[C:12]2[C:13]([NH2:18])=[CH:14][CH:15]=[CH:16][C:17]=2[N:9]([CH2:8][C:6]2[CH:5]=[CH:4][CH:3]=[C:2]([CH3:1])[N:7]=2)[N:10]=1)[CH3:22] |f:2.3.4|

Inputs

Step One
Name
Quantity
161 mg
Type
reactant
Smiles
CC1=CC=CC(=N1)CN1N=C(C2=C(C=CC=C12)[N+](=O)[O-])C=C
Name
Quantity
38.4 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through glass fiber
FILTRATION
Type
FILTRATION
Details
filter paper
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NN(C=2C=CC=C(C12)N)CC1=NC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 142 mg
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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